molecular formula C10H18N2O3 B13233340 4-(Piperazin-1-YL)oxane-4-carboxylic acid

4-(Piperazin-1-YL)oxane-4-carboxylic acid

Cat. No.: B13233340
M. Wt: 214.26 g/mol
InChI Key: CPIXFSXTRFCDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-YL)oxane-4-carboxylic acid is a heterocyclic compound that features a piperazine ring fused with an oxane ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-YL)oxane-4-carboxylic acid typically involves the reaction of piperazine with oxane derivatives under controlled conditions. One common method involves the use of chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the chloroacetyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-YL)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Piperazin-1-YL)oxane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-YL)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-YL)oxane-4-carboxylic acid is unique due to its combination of the piperazine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

4-piperazin-1-yloxane-4-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c13-9(14)10(1-7-15-8-2-10)12-5-3-11-4-6-12/h11H,1-8H2,(H,13,14)

InChI Key

CPIXFSXTRFCDAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(=O)O)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.